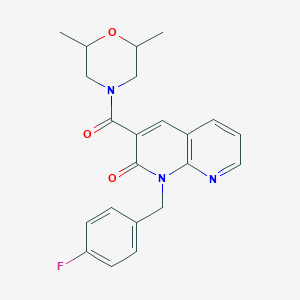
3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2,6-Dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one, with the CAS number 899745-03-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula and weight:
- Molecular Formula : C22H22FN₃O3
- Molecular Weight : 395.4 g/mol
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 899745-03-0 |
| Molecular Formula | C22H22FN₃O3 |
| Molecular Weight | 395.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and receptors involved in cellular signaling pathways, which can lead to various therapeutic effects. The presence of the morpholine and naphthyridine moieties contributes to its ability to modulate biological functions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This effect is likely mediated through the modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds, including this one, showed potent activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics used in clinical settings .
- Cancer Cell Line Research : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased levels of apoptotic cells following treatment .
Properties
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14-11-25(12-15(2)29-14)21(27)19-10-17-4-3-9-24-20(17)26(22(19)28)13-16-5-7-18(23)8-6-16/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBWQRIQXJWDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














